5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
CAS No.: 75887-76-2
Cat. No.: VC5165402
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75887-76-2 |
|---|---|
| Molecular Formula | C12H18ClNO2 |
| Molecular Weight | 243.73 |
| IUPAC Name | 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-14-10-6-8-5-9(13)3-4-11(8)12(7-10)15-2;/h6-7,9H,3-5,13H2,1-2H3;1H |
| Standard InChI Key | VBMJNJUUCOFHGQ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(CCC(C2)N)C(=C1)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydronaphthalene (tetralin) core, a partially saturated bicyclic system, with two methoxy (-OCH) groups at the 5- and 7-positions and a primary amine (-NH) at the 2-position, protonated as a hydrochloride salt . The IUPAC name, 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride, reflects this substitution pattern. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.73 g/mol |
| SMILES | COC1=CC2=C(CCC(C2)N)C(=C1)OC.Cl |
| InChIKey | VBMJNJUUCOFHGQ-UHFFFAOYSA-N |
The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain unspecified .
Spectroscopic and Computational Data
PubChem records provide the compound’s Standard InChI string, enabling computational modeling of its 3D conformation . The presence of electron-donating methoxy groups influences its electronic environment, potentially affecting binding interactions with biological targets . Comparative analysis with non-salt forms, such as 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine (PubChem CID 12654098), reveals that protonation alters polarity and hydrogen-bonding capacity, critical for pharmacokinetics .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves constructing the tetrahydronaphthalene ring followed by sequential functionalization. A proposed route includes:
-
Ring Formation: Diels-Alder cyclization of a diene and dienophile to generate the tetralin skeleton.
-
Methoxy Introduction: Electrophilic aromatic substitution or Ullmann coupling to install methoxy groups at positions 5 and 7.
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Amination: Reductive amination or nucleophilic substitution to introduce the amine group at position 2.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Purification and Characterization
Post-synthesis, purification typically employs recrystallization or column chromatography. Analytical techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography verify structural integrity . The absence of reported isomeric impurities suggests high synthetic fidelity, though chiral centers at positions 2 and 4 warrant enantiomeric resolution in bioactive applications .
Comparative Analysis with Related Compounds
Structural Analogues
| Compound Name | Molecular Formula | Key Differences | Pharmacological Activity |
|---|---|---|---|
| 2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine | Methoxy at 2,7; amine at 1 | Not reported | |
| (−)-MBP | Bromophenyl substitution | 5-HT agonist |
Positional isomerism significantly alters receptor selectivity, underscoring the importance of substitution patterns in drug design .
Functional Implications
The 5,7-dimethoxy configuration may enhance metabolic stability compared to ortho-substituted analogues, as methoxy groups resist cytochrome P450-mediated oxidation . Additionally, the hydrochloride salt improves aqueous solubility, potentially enhancing bioavailability.
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